molecular formula C39H24O6 B12102406 4,4',4''-(Benzene-1,3,5-triyl)tris(1-naphthoic acid) CAS No. 1660960-34-8

4,4',4''-(Benzene-1,3,5-triyl)tris(1-naphthoic acid)

Cat. No.: B12102406
CAS No.: 1660960-34-8
M. Wt: 588.6 g/mol
InChI Key: GWOUWUOUMRYBIG-UHFFFAOYSA-N
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Description

4,4',4''-(Benzene-1,3,5-triyl)tris(1-naphthoic acid) (CAS: 1660960-34-8) is a tricarboxylic acid ligand featuring a central benzene ring symmetrically substituted with three 1-naphthoic acid groups. This compound is widely utilized in the synthesis of metal-organic frameworks (MOFs) due to its rigid, planar structure and ability to form stable coordination networks. Its extended aromatic system enhances π-π interactions, making it advantageous for applications in gas adsorption, drug delivery, and catalysis .

Properties

CAS No.

1660960-34-8

Molecular Formula

C39H24O6

Molecular Weight

588.6 g/mol

IUPAC Name

4-[3,5-bis(4-carboxynaphthalen-1-yl)phenyl]naphthalene-1-carboxylic acid

InChI

InChI=1S/C39H24O6/c40-37(41)34-16-13-25(28-7-1-4-10-31(28)34)22-19-23(26-14-17-35(38(42)43)32-11-5-2-8-29(26)32)21-24(20-22)27-15-18-36(39(44)45)33-12-6-3-9-30(27)33/h1-21H,(H,40,41)(H,42,43)(H,44,45)

InChI Key

GWOUWUOUMRYBIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C3=CC(=CC(=C3)C4=CC=C(C5=CC=CC=C54)C(=O)O)C6=CC=C(C7=CC=CC=C76)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-(Benzene-1,3,5-triyl)tris(1-naphthoic acid) typically involves multi-step organic reactions. One common method starts with the preparation of 1-naphthoic acid, which is then subjected to a Friedel-Crafts acylation reaction with benzene-1,3,5-tricarboxylic acid chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the acylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-(Benzene-1,3,5-triyl)tris(1-naphthoic acid) can undergo various chemical reactions, including:

    Oxidation: The naphthoic acid groups can be oxidized to form quinones.

    Reduction: Reduction of the carboxylic acid groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions on the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of 1-naphthylmethanol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of the compound.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 4,4',4''-(Benzene-1,3,5-triyl)tris(1-naphthoic acid) exhibits significant anticancer properties. A study involving various cancer cell lines revealed that this compound effectively inhibits cell proliferation and induces apoptosis. The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of specific signaling pathways associated with cancer cell survival .

Case Study : In vitro assays conducted on leukemia and central nervous system cancer cell lines showed promising results, with the compound achieving notable inhibition rates against these malignancies .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .

Polymer Chemistry

In material science, 4,4',4''-(Benzene-1,3,5-triyl)tris(1-naphthoic acid) serves as a building block for synthesizing advanced polymers with enhanced thermal stability and mechanical properties. Its structure allows for the formation of cross-linked networks that are useful in various applications including coatings and composites.

Table 1: Comparison of Polymer Properties

PropertyTraditional PolymersPolymers with 4,4',4''-tris(1-naphthoic acid)
Thermal StabilityModerateHigh
Mechanical StrengthLowEnhanced
Chemical ResistanceLimitedImproved

Photochemical Applications

The unique structure of 4,4',4''-(Benzene-1,3,5-triyl)tris(1-naphthoic acid) allows it to be utilized in photochemical applications. It can act as a photosensitizer in photodynamic therapy (PDT), where it generates reactive oxygen species upon light activation, leading to the destruction of cancer cells .

Mechanism of Action

The mechanism by which 4,4’,4’'-(Benzene-1,3,5-triyl)tris(1-naphthoic acid) exerts its effects depends on its specific application. In biological systems, it may interact with cellular proteins and enzymes, influencing various biochemical pathways. Its aromatic structure allows it to intercalate with DNA, potentially affecting gene expression and cellular function.

Comparison with Similar Compounds

Key Data Table

Compound Name CAS Number Key Feature Application Performance Reference
4,4',4''-(Benzene-1,3,5-triyl)tris(1-naphthoic acid) 1660960-34-8 1-naphthoic acid groups High drug loading, stable MOFs
6,6',6''-(Benzene-1,3,5-triyl)tris(2-naphthoic acid) 1383916-83-3 2-naphthoic acid isomer Zr-MOFs with α-topology
4,4',4''-Benzene-1,3,5-triyl-tribenzoate - Benzoate groups 82% ibuprofen loading
H3BTE 205383-17-1 Ethynyl spacers Flexible MOFs for gas separation

Biological Activity

4,4',4''-(Benzene-1,3,5-triyl)tris(1-naphthoic acid), also known by its CAS number 1660960-34-8, is an organic compound characterized by a central benzene ring connected to three 1-naphthoic acid moieties. Its molecular formula is C39H24O6, with a molecular weight of approximately 588.60 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer applications.

Structural Properties

The compound's structure is significant for its biological activity. The presence of multiple carboxylic acid groups allows for various interactions with biological macromolecules, particularly DNA. The aromatic nature of the naphthoic acid units contributes to its capacity for intercalation and groove binding within DNA structures, which is a critical mechanism for anticancer activity.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds structurally related to 4,4',4''-(Benzene-1,3,5-triyl)tris(1-naphthoic acid). For instance, research on similar compounds like 1,3,5-Tris(4-carboxyphenyl)benzene indicates significant anticancer activity through mechanisms involving DNA intercalation and groove binding. These interactions can lead to structural modifications in DNA that inhibit cancer cell proliferation .

Case Study: Anticancer Mechanism

A study investigating the anticancer efficacy of 1,3,5-Tris(4-carboxyphenyl)benzene demonstrated that it binds to DNA effectively, causing unwinding of the DNA helix and subsequent disruption of replication processes in cancer cells. This study focused on breast and cervical cancer cell lines, revealing that the compound exhibited a dose-dependent inhibition of cell growth .

The biological activity of 4,4',4''-(Benzene-1,3,5-triyl)tris(1-naphthoic acid) can be attributed to several key mechanisms:

  • DNA Intercalation : The compound's planar aromatic rings facilitate intercalation between DNA base pairs.
  • Groove Binding : The carboxylic acid groups enhance binding affinity to the minor groove of DNA.
  • Electrophilic Substitution : The presence of functional groups allows for potential modifications that can enhance biological activity.

Comparative Analysis

The following table summarizes the structural characteristics and biological activities of selected compounds related to 4,4',4''-(Benzene-1,3,5-triyl)tris(1-naphthoic acid):

Compound NameMolecular FormulaMolecular WeightBiological Activity
4,4',4''-(Benzene-1,3,5-triyl)tris(1-naphthoic acid)C39H24O6588.60 g/molAnticancer (DNA intercalation)
1,3,5-Tris(4-carboxyphenyl)benzeneC27H18O6450.43 g/molAnticancer (groove binding)
1-Hydroxynaphthalene-2-carboxanilideC15H13NO3255.27 g/molAntiproliferative (colon cancer)

Synthesis and Application

The synthesis of 4,4',4''-(Benzene-1,3,5-triyl)tris(1-naphthoic acid) typically involves multi-step organic reactions that allow for the formation of the complex structure from simpler precursors. These synthetic routes can be tailored based on starting materials and desired purity levels .

Potential applications extend beyond medicinal chemistry into materials science where such compounds may serve as ligands in metal-organic frameworks (MOFs), enhancing their functionality in gas storage and separation technologies .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing 4,4',4''-(Benzene-1,3,5-triyl)tris(1-naphthoic acid) with high purity?

  • Methodological Answer : Optimize reaction conditions using factorial design to test variables such as temperature (e.g., 80–160°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Pd(PPh₃)₄). Monitor progress via TLC or HPLC. Purify via recrystallization in mixed solvents (e.g., ethanol/water) or column chromatography with silica gel. Validate purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be resolved?

  • Methodological Answer : Use a combination of:

  • FT-IR : Confirm carboxyl (-COOH) and aromatic C=C stretches.
  • NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals.
  • Mass Spectrometry : Compare experimental isotopic patterns with theoretical simulations (e.g., using NIST Chemistry WebBook) .
  • XRD : Resolve crystallographic ambiguities if discrepancies arise in bond lengths/angles .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

  • Methodological Answer : Standardize protocols by:

  • Documenting exact stoichiometry, solvent grades, and inert atmosphere conditions.
  • Providing raw spectral data in supplementary materials.
  • Cross-validating results with independent labs using shared reference samples .

Advanced Research Questions

Q. What strategies address contradictions in reported solubility or stability data for this compound?

  • Methodological Answer : Perform controlled stability studies under varying pH, temperature, and UV exposure. Use dynamic light scattering (DLS) to monitor aggregation. Compare results with computational predictions (e.g., COSMO-RS for solubility) and reconcile discrepancies by identifying overlooked variables (e.g., trace moisture) .

Q. How can this compound be integrated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs)?

  • Methodological Answer : Leverage its tricarboxylic acid groups for coordination with metal nodes (e.g., Zr⁴⁺, Cu²⁺) via solvothermal synthesis. Characterize porosity via BET surface area analysis. Optimize linker geometry using DFT calculations (e.g., Gaussian 09) to predict framework stability .

Q. What advanced computational methods predict its electronic properties for optoelectronic applications?

  • Methodological Answer : Employ density functional theory (DFT) with B3LYP/6-31G* basis sets to calculate HOMO-LUMO gaps and charge mobility. Validate with experimental UV-Vis and cyclic voltammetry. Use COMSOL Multiphysics for device-level simulations (e.g., charge transport in thin films) .

Q. How do researchers align studies of this compound with theoretical frameworks in supramolecular chemistry?

  • Methodological Answer : Frame hypotheses around π-π stacking and hydrogen bonding using concepts from host-guest chemistry. Design experiments to quantify binding constants (e.g., via isothermal titration calorimetry) and correlate with computational models (e.g., molecular dynamics simulations) .

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